6-Bromoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₀H₆BrNO₂. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound unique and significant in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-4-carboxylic acid can be achieved through several methods. One common method involves the bromination of quinoline-4-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Another method involves the Pfitzinger reaction, where isatin is reacted with a suitable ketone in the presence of a base to form the quinoline derivative . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-4-carboxylic acid derivatives.
Reduction Products: Alcohol derivatives of quinoline.
Scientific Research Applications
6-Bromoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and anticancer agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloroquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
6-Fluoroquinoline-4-carboxylic acid: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
6-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
6-bromoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZZTVSKZXPJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594219 |
Source
|
Record name | 6-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160233-76-1 |
Source
|
Record name | 6-Bromoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.